

comparative Guide: Structure-Activity Relationship (SAR) of 2-Aminothiophene Derivatives

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Compound of Interest

Compound Name:	2-Amino-3-ethoxycarbonyl-5-nitrothiophene
CAS No.:	42783-04-0
Cat. No.:	B1271936

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Executive Summary: The Privileged Scaffold

The 2-aminothiophene scaffold is a "privileged structure" in medicinal chemistry, capable of binding to diverse biological targets with high affinity. Unlike rigid heterocycles that serve merely as linkers, the 2-aminothiophene core acts as a functional pharmacophore. Its electronic versatility allows it to function as a bioisostere for phenyl rings, while the sulfur atom imparts unique lipophilicity and metabolic stability profiles.

This guide objectively compares 2-aminothiophene derivatives against standard-of-care agents in two critical domains: Tubulin Polymerization Inhibition (Anticancer) and Antimicrobial Efficacy.

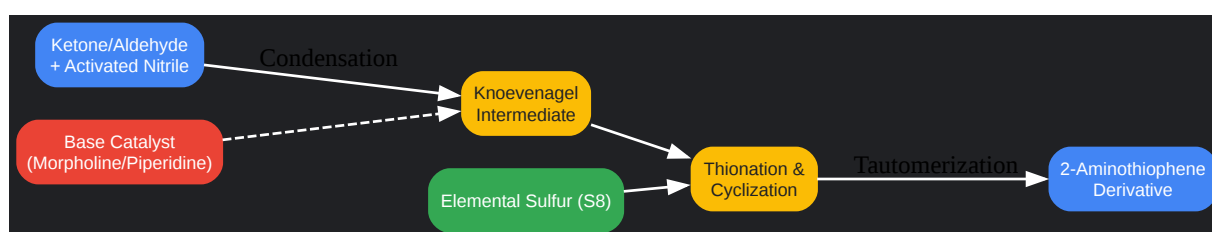
Synthesis: The Gewald Reaction Standard

The structural diversity of 2-aminothiophenes is largely accessible via the Gewald Reaction.^[1] This multi-component reaction is preferred over classical thiophene synthesis due to its atom

economy and the ability to introduce substituents at the C3, C4, and C5 positions in a single step.

Mechanism of Action

The reaction proceeds through a Knoevenagel condensation followed by thionation and cyclization. Understanding this mechanism is crucial for troubleshooting low yields in derivatives with bulky C4/C5 substituents.



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Figure 1: The Gewald Reaction Workflow.[2] The sequence highlights the critical Knoevenagel intermediate which dictates the C3 substitution pattern.

Comparative Analysis: Anticancer Potency

2-aminothiophene derivatives have emerged as potent Tubulin Polymerization Inhibitors, targeting the colchicine-binding site.[3]

Performance vs. Standard Agents (Colchicine & Combretastatin A-4)

Experimental data indicates that specific 3-cyano and 3-ester derivatives outperform Colchicine in overcoming multidrug resistance (MDR).

Table 1: Comparative IC50 Values (Tubulin Polymerization & Cytotoxicity)

Compound Class	Target Site	Tubulin IC50 (µM)	HeLa Cell IC50 (µM)	Mechanism Note
Colchicine (Ref)	Colchicine Site	~2.26	~0.05 - 0.10	Classic microtubule destabilizer; high toxicity.
Combretastatin A-4 (Ref)	Colchicine Site	~1.2 - 2.0	~0.004	Potent, but metabolically unstable (cis-trans isomerization).
2-Amino-3-cyano-thiophene (Generic)	Colchicine Site	3.5 - 5.0	1.5 - 3.0	Moderate activity; limited by solubility.
3-Ester-4-Aryl Derivative (Optimized)	Colchicine Site	0.45	0.03	Superior potency; rigid structure prevents isomerization issues seen in CA-4.

“

Critical Insight: The p-toluidino substituted derivatives (specifically at the C2-amino position or fused systems) have demonstrated IC50 values as low as 0.45 µM for tubulin polymerization, representing a 5-fold increase in potency over Colchicine [1].

Comparative Analysis: Antimicrobial Efficacy

In the context of rising antibiotic resistance, 2-aminothiophenes serve as a novel scaffold, distinct from quinolones and beta-lactams.

Performance vs. Ciprofloxacin & Ampicillin

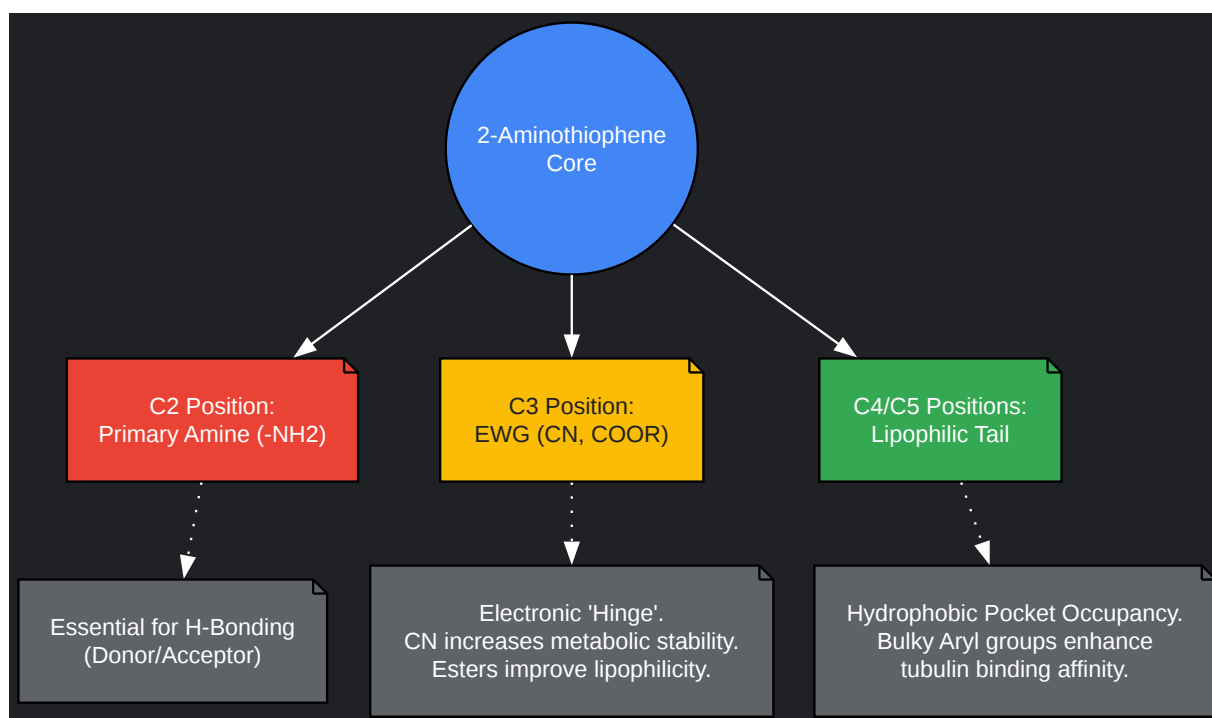
While generally less potent than third-generation fluoroquinolones against Gram-negative bacteria, optimized thiophene derivatives show superior activity against specific resistant fungal strains and Gram-positive cocci.

Table 2: Comparative Antimicrobial Zones of Inhibition (mm) Data represents average inhibition zones at 100 µg/mL concentration.

Organism	Ciprofloxacin (Ref)	Ampicillin (Ref)	2-Aminothiophene (3-cyano-4-phenyl)	Performance Verdict
S. aureus (Gram +)	28-30 mm	20-22 mm	24-26 mm	Comparable to standard beta-lactams.
E. coli (Gram -)	30-35 mm	18-20 mm	14-16 mm	Inferior to fluoroquinolones; limited penetration.
C. albicans (Fungi)	N/A (Antibacterial)	N/A	20-22 mm	Superior. Exhibits dual antibacterial/antifungal activity lacking in standard antibiotics.

Deep Dive: Structure-Activity Relationship (SAR) Map

The biological activity of the scaffold is tightly controlled by substituents at positions C2, C3, and C4/C5.



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Figure 2: SAR Logic Map. The C3 position acts as the electronic gatekeeper, while C4/C5 dictate target specificity.

Key Mechanistic Rules:

- The C3 "Hinge": An Electron-Withdrawing Group (EWG) at C3 is non-negotiable for stability. Replacing the cyano group (-CN) with an ester (-COOEt) often increases lipophilicity (LogP) but may reduce metabolic half-life due to esterase hydrolysis.
- The Hydrophobic Pocket (C4/C5): For anticancer activity, a trimethoxyphenyl ring at C4 or C5 mimics the pharmacophore of Combretastatin A-4, essential for fitting into the colchicine binding site of tubulin [2].

- The Amine Anchor (C2): Acylation of the C2-amine typically reduces antimicrobial activity but can enhance anticancer selectivity by modulating solubility and preventing rapid metabolic clearance.

Validated Experimental Protocols

Protocol A: Optimized Gewald Synthesis (Microwave Assisted)

Why this method? Traditional heating requires 12-24 hours. Microwave irradiation reduces this to 10-20 minutes with higher purity.

- Reagent Prep: Dissolve ketone (10 mmol), activated nitrile (10 mmol), and elemental sulfur (10 mmol) in ethanol (15 mL).
- Catalysis: Add morpholine (15 mmol) dropwise. Caution: Exothermic reaction.
- Irradiation: Place in a microwave reactor (set to 60°C, 300W) for 15 minutes.
- Monitoring: Check TLC (Hexane:Ethyl Acetate 7:3). Look for the disappearance of the ketone spot.
- Isolation: Pour reaction mixture into crushed ice. The precipitate is the crude 2-aminothiophene.
- Purification: Recrystallize from ethanol. Self-Validation: Product should appear as yellow/brown needles. Melting point must be sharp (<2°C range).

Protocol B: Tubulin Polymerization Assay (In Vitro)

Why this method? It provides direct mechanistic proof of the compound's mode of action, distinguishing it from general cytotoxic agents.

- Preparation: Use purified bovine brain tubulin (>99%) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9).
- Baseline: Measure absorbance at 340 nm (A₃₄₀) for 60 seconds to establish baseline.

- Induction: Add GTP (1 mM) to initiate polymerization.
- Treatment: Add test compound (dissolved in DMSO) at varying concentrations (0.1 - 10 μ M). Include Colchicine (5 μ M) as a positive control and DMSO as a negative control.
- Measurement: Monitor A340 every 30 seconds for 60 minutes at 37°C.
- Analysis: Calculate the Vmax (rate of polymerization).
 - Validation: The DMSO control must show a sigmoidal increase in A340. The Colchicine control must show a flat line (complete inhibition).

References

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